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molecular formula C5H5NO2S B090979 3-Methylisothiazole-4-carboxylic acid CAS No. 15903-66-9

3-Methylisothiazole-4-carboxylic acid

Cat. No. B090979
M. Wt: 143.17 g/mol
InChI Key: BOTUFHIAKJCIPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07498333B2

Procedure details

To a solution of 3-methyl-isothiazole-4-carboxylic acid ethyl ester (method 53) (23.3 g, 136 mmol) in THF (200 mL) aqueous NaOH (6.5 g, 162 mmol, in 100 ml of water) was added and the mixture was stirred at room temperature for 16 h. The TLC of the reaction mixture showed the complete disappearance of the starting material. The reaction mixture was cooled in an ice bath and acidified to pH 5 using 6M HCl and the resultant mixture was extracted with ether (3×100 mL). The ether layers were combined, washed with water (100 mL), brine (100 mL), dried (Na2SO4) and concentrated to about 10 mL. Addition of hexanes to the above mixture resulted in the precipitation of the product which was filtered off, washed with hexanes and dried to provide the pure product as a tan powder. Yield 15.3 g (79%). 1H NMR (300 MHz) δ 2.39 (s, 3H), 8.98 (s, 1H).
Quantity
23.3 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[C:7]([CH3:11])=[N:8][S:9][CH:10]=1)=[O:5])C.C1COCC1.Cl>>[CH3:11][C:7]1[C:6]([C:4]([OH:5])=[O:3])=[CH:10][S:9][N:8]=1

Inputs

Step One
Name
Quantity
23.3 g
Type
reactant
Smiles
C(C)OC(=O)C=1C(=NSC1)C
Name
Quantity
200 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled in an ice bath
EXTRACTION
Type
EXTRACTION
Details
the resultant mixture was extracted with ether (3×100 mL)
WASH
Type
WASH
Details
washed with water (100 mL), brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to about 10 mL
ADDITION
Type
ADDITION
Details
Addition of hexanes to the above mixture
CUSTOM
Type
CUSTOM
Details
resulted in the precipitation of the product which
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed with hexanes
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CC1=NSC=C1C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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